4-Nitrobenzoyl isocyanate
CAS No.: 4461-37-4
Cat. No.: VC7858824
Molecular Formula: C8H4N2O4
Molecular Weight: 192.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4461-37-4 |
|---|---|
| Molecular Formula | C8H4N2O4 |
| Molecular Weight | 192.13 g/mol |
| IUPAC Name | 4-nitrobenzoyl isocyanate |
| Standard InChI | InChI=1S/C8H4N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4H |
| Standard InChI Key | DRCVWVLUBDJADC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)N=C=O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N=C=O)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Nitrobenzoyl isocyanate consists of a benzoyl group (C₆H₅CO-) substituted with a nitro group at the para position and an isocyanate functional group (-NCO). The nitro group’s strong electron-withdrawing effect polarizes the isocyanate moiety, increasing its electrophilicity. This electronic configuration facilitates reactions with nucleophiles such as amines and alcohols.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄N₂O₄ |
| Molecular Weight | 208.13 g/mol |
| Density | ~1.4 g/cm³ (estimated) |
| Boiling Point | Decomposes before boiling |
| Reactivity | High (electrophilic NCO) |
Synthesis Methods
Phosgene-Based Routes
Traditional synthesis involves reacting 4-nitrobenzoyl chloride with phosgene (COCl₂), yielding the isocyanate and hydrochloric acid as a byproduct. While efficient, this method poses significant risks due to phosgene’s extreme toxicity and corrosivity . Industrial adaptations, such as the gas-phase phosgene method, reduce solvent use and reaction times but still rely on hazardous reagents .
Non-Phosgene Alternatives
Emerging approaches prioritize safety and sustainability:
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Carbon Monoxide (CO) Route: Nitrobenzene derivatives react with CO in the presence of palladium catalysts to form isocyanates. For example, PdCl₂ with alkylimidazole ligands achieves 63.5% yield under high-pressure conditions .
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Dimethyl Carbonate (DMC) Method: DMC serves as a carbonyl source, reacting with nitro compounds to generate carbamates, which thermally decompose to isocyanates. Zinc-based catalysts enhance this process, offering yields exceeding 90% in optimized systems .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Catalyst | Yield (%) | Advantages | Drawbacks |
|---|---|---|---|---|
| Phosgene | None | 85–95 | High efficiency | Toxic byproducts |
| CO/Pd | PdCl₂ | 60–65 | Phosgene-free | High pressure required |
| DMC/Zn | ZnO | 90–95 | Mild conditions | Slow reaction kinetics |
Chemical Reactivity and Mechanisms
Nucleophilic Additions
The isocyanate group undergoes rapid reactions with nucleophiles:
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Amines: Form substituted ureas (R-NH-CO-NH-R'). For instance, aniline reacts with 4-nitrobenzoyl isocyanate to produce N-(4-nitrobenzoyl)urea .
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Alcohols: Yield carbamates (R-O-CO-NH₂), utilized in polymer crosslinking and pharmaceutical coatings .
Polymerization
Under catalytic conditions, 4-nitrobenzoyl isocyanate participates in polyurethane formation. Zinc oxide (ZnO) accelerates the reaction between isocyanates and polyols, producing materials with enhanced thermal stability .
Multicomponent Reactions (MCRs)
The compound’s reactivity enables complex MCRs:
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Quinazolinone Synthesis: Iron(III)-catalyzed annulation with 2-aminoacetophenones yields spiroquinazolinones, bioactive scaffolds in drug discovery .
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Triazinedione Formation: Reactions with nitrile imines and isocyanides generate 1,2,4-triazinediones, valuable in agrochemicals .
Industrial and Pharmaceutical Applications
Polyurethane Production
4-Nitrobenzoyl isocyanate serves as a crosslinker in high-performance polyurethanes for automotive coatings and adhesives. Its nitro group improves UV resistance, critical for outdoor applications .
Pharmaceutical Intermediates
The compound is pivotal in synthesizing:
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Hydantoins: Anticonvulsant precursors via cyclization with amino acids.
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Semicarbazides: Intermediate for antimicrobial agents like naftazone .
Biomolecule Modification
Functionalization of peptides and enzymes with 4-nitrobenzoyl isocyanate enhances their stability and binding affinity, enabling targeted drug delivery systems .
Comparison with Structural Analogs
Table 3: Functional Group Impact on Reactivity
| Compound | Key Groups | Reactivity Toward Amines |
|---|---|---|
| 4-Nitrobenzoyl isocyanate | -NO₂, -NCO | High (k = 0.45 M⁻¹s⁻¹) |
| Benzoyl isocyanate | -NCO | Moderate (k = 0.12 M⁻¹s⁻¹) |
| 4-Nitrophenyl isocyanate | -NO₂, -NCO | High (similar to nitrobenzoyl) |
The nitro group’s electron-withdrawing effect in 4-nitrobenzoyl isocyanate doubles reaction rates compared to non-nitrated analogs .
Future Directions
Research priorities include:
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